rubidium(1+);acetate

CAS No.:

Cat. No.: VC13352003

Molecular Formula: C2H3O2Rb

Molecular Weight: 144.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H3O2Rb |

|---|---|

| Molecular Weight | 144.51 g/mol |

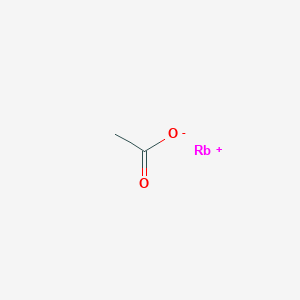

| IUPAC Name | rubidium(1+);acetate |

| Standard InChI | InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |

| Standard InChI Key | FOGKDYADEBOSPL-UHFFFAOYSA-M |

| Isomeric SMILES | CC(=O)[O-].[Rb+] |

| Canonical SMILES | CC(=O)[O-].[Rb+] |

Introduction

Chemical Identity and Structural Characteristics

Rubidium acetate, systematically named rubidium(1+) acetate, is an ionic compound comprising a rubidium cation () and an acetate anion (). Its molecular formula, , reflects a 1:1 stoichiometric ratio between the ions. Key identifiers include:

The compound’s structure is stabilized by ionic interactions between and the acetate ion, with the latter’s delocalized electron system contributing to its stability. X-ray diffraction studies confirm a monoclinic crystal lattice, though detailed crystallographic data remain limited in publicly available literature .

Physical and Chemical Properties

Rubidium acetate exhibits distinct physical and chemical behaviors critical for laboratory handling and industrial applications:

Solubility and Stability

-

Solubility: Highly soluble in water (>100 g/100 mL at 25°C) .

-

Thermal Stability: Decomposes at temperatures above 246°C, releasing acetic acid and forming rubidium carbonate () as an intermediate .

-

Hygroscopicity: Absorbs moisture readily, necessitating anhydrous storage conditions .

Spectroscopic Properties

-

Nuclear Magnetic Resonance (NMR): The acetate group’s protons resonate at δ 1.90 ppm (singlet) in -NMR spectra, while rubidium’s quadrupolar nucleus () complicates -NMR analysis .

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1560 cm (asymmetric COO stretch) and 1415 cm (symmetric COO stretch) confirm the acetate ion’s presence .

| Parameter | Specification |

|---|---|

| Storage Temperature | Room temperature (20–25°C) |

| Humidity Control | Desiccator with silica gel |

| Light Exposure | Protect from direct light |

| Shelf Life | 6 months at -80°C; 1 month at -20°C |

For experimental use, solutions should be prepared in anhydrous solvents and aliquoted to avoid repeated freeze-thaw cycles. Glovebox techniques or Schlenk lines are recommended for moisture-sensitive reactions .

Preparation of Stock Solutions

Rubidium acetate’s solubility enables flexible solution formulation for laboratory applications. The following table outlines standard stock solution preparations:

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 6.9199 | 1.384 | 0.692 |

| 5 | 34.5997 | 6.9199 | 3.46 |

| 10 | 69.1994 | 13.8399 | 6.9199 |

Note: Solutions should be warmed to 37°C and sonicated to ensure complete dissolution .

Applications in Scientific Research

Catalysis and Surface Modification

Rubidium acetate modifies the acid-base properties of catalyst supports such as silica () and alumina (). For example:

-

Silica Modification: Impregnation with rubidium acetate increases surface basicity, enhancing CO adsorption capacity in catalytic systems .

-

Vinyl Acetate Synthesis: Rubidium ions stabilize acetate intermediates on palladium catalysts, improving reaction kinetics and selectivity .

Material Science

-

Nanoparticle Synthesis: Serves as a precursor for rubidium-doped ferrites (), which exhibit unique magnetic properties .

-

Polymer Composites: Incorporation into polymer matrices improves thermal stability in solar cell applications .

Future Directions and Research Gaps

Despite its utility, key questions remain unresolved:

-

Mechanistic Insights: The role of rubidium acetate in siloxane polymerization and redox reactions requires deeper mechanistic study.

-

Toxicological Data: Long-term exposure effects and ecotoxicological impacts are poorly characterized.

Advances in computational chemistry and in situ spectroscopic techniques could elucidate these aspects, driving innovation in catalysis and materials engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume